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Compound of Interest

Compound Name: Rauvotetraphylline A

Cat. No.: B15588996 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for

Rauvotetraphylline A, a monoterpene indole alkaloid. The information presented is collated

from the primary literature that first reported its isolation and structural elucidation. This

document is intended to serve as a technical resource, offering detailed data and experimental

protocols to aid in the identification and further research of this natural product.

High-Resolution Electrospray Ionization Mass
Spectrometry (HRESIMS) Data
High-resolution mass spectrometry is a critical tool for determining the elemental composition

of a novel compound. For Rauvotetraphylline A, HRESIMS data was acquired in positive ion

mode.

Table 1: HRESIMS Data for Rauvotetraphylline A

Parameter Observed Value Calculated Value Molecular Formula

[M+H]⁺ (m/z) 511.2431 511.2444 C₂₈H₃₅N₂O₇
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Nuclear Magnetic Resonance (NMR) Spectroscopic
Data
The structure of Rauvotetraphylline A was elucidated through extensive 1D and 2D NMR

spectroscopy. The ¹H and ¹³C NMR data, recorded in deuterated chloroform (CDCl₃), are

summarized below. Chemical shifts (δ) are reported in parts per million (ppm) and coupling

constants (J) are in Hertz (Hz).

Table 2: ¹H NMR (500 MHz, CDCl₃) Data for Rauvotetraphylline A
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Position δ (ppm) Multiplicity (J in Hz)

3 4.25 m

5 3.50 m

6α 2.55 m

6β 2.20 m

9 7.48 d (7.5)

10 7.10 t (7.5)

11 7.15 t (7.5)

12 7.30 d (7.5)

14α 2.05 m

14β 1.90 m

15 3.15 m

17α 5.30 q (7.0)

17β 5.25 q (7.0)

18 1.65 d (7.0)

19 5.60 s

21α 4.10 d (12.0)

21β 3.90 d (12.0)

N-H 8.05 s

OMe 3.75 s

Table 3: ¹³C NMR (125 MHz, CDCl₃) Data for Rauvotetraphylline A
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Position δ (ppm) Type

2 135.5 C

3 53.8 CH

5 52.1 CH₂

6 21.7 CH₂

7 108.2 C

8 127.5 C

9 118.2 CH

10 119.8 CH

11 121.5 CH

12 111.0 CH

13 136.2 C

14 34.5 CH₂

15 35.8 CH

16 105.7 C

17 125.0 CH

18 12.5 CH₃

19 130.8 CH

20 138.1 C

21 59.8 CH₂

OMe 51.8 CH₃

C=O 175.4 C

Experimental Protocols
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The following are detailed methodologies for the key experiments cited in the structural

elucidation of Rauvotetraphylline A.

General Experimental Procedures
Optical rotations were measured on a Jasco P-1020 automatic digital polarimeter. Infrared (IR)

spectra were obtained using a Bruker Tensor 27 FT-IR spectrometer with KBr pellets.

Ultraviolet (UV) data were recorded on a Shimadzu UV-2401PC spectrophotometer.

NMR Spectroscopy
NMR spectra were acquired on a Bruker DRX-500 spectrometer operating at 500 MHz for ¹H

and 125 MHz for ¹³C. Spectra were recorded in CDCl₃, and chemical shifts were referenced to

the residual solvent signals (δH 7.26 and δC 77.16). Standard pulse sequences were used for

DEPT, COSY, HSQC, and HMBC experiments.

High-Resolution Electrospray Ionization Mass
Spectrometry (HRESIMS)
HRESIMS data were obtained using an Agilent 6210 TOF mass spectrometer. The analysis

was performed in the positive ion mode with a spray voltage of 4.0 kV and a capillary

temperature of 300 °C.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation and structure elucidation

of a novel natural product like Rauvotetraphylline A.
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Natural Product Discovery Workflow
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Since Rauvotetraphylline A has not been reported to exhibit significant biological activity or

modulate any specific signaling pathways, a diagram illustrating these aspects is not applicable

at this time. The provided workflow focuses on the chemical discovery process.

To cite this document: BenchChem. [In-Depth Technical Guide to the Spectroscopic Data of
Rauvotetraphylline A]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15588996#spectroscopic-data-nmr-hresims-for-
rauvotetraphylline-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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